molecular formula C13H12ClNOS B11856336 4-Chloro-2-((2-methoxybenzyl)thio)pyridine CAS No. 1346707-46-7

4-Chloro-2-((2-methoxybenzyl)thio)pyridine

Cat. No.: B11856336
CAS No.: 1346707-46-7
M. Wt: 265.76 g/mol
InChI Key: RYOQHZBHPDDUIT-UHFFFAOYSA-N
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Description

4-Chloro-2-((2-methoxybenzyl)thio)pyridine is an organic compound with the molecular formula C13H12ClNOS It is a derivative of pyridine, featuring a chloro group at the 4-position and a 2-methoxybenzylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-((2-methoxybenzyl)thio)pyridine typically involves the reaction of 4-chloropyridine with 2-methoxybenzylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((2-methoxybenzyl)thio)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Coupling: Biaryl compounds or other coupled products.

Scientific Research Applications

4-Chloro-2-((2-methoxybenzyl)thio)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-((2-methoxybenzyl)thio)pyridine is not well-documented. it is likely to interact with biological targets through its functional groups. The chloro and thioether groups may facilitate binding to proteins or enzymes, potentially inhibiting their activity. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-((2-methoxybenzyl)thio)pyridine is unique due to the specific positioning of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of a chloro group and a 2-methoxybenzylthio group makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

1346707-46-7

Molecular Formula

C13H12ClNOS

Molecular Weight

265.76 g/mol

IUPAC Name

4-chloro-2-[(2-methoxyphenyl)methylsulfanyl]pyridine

InChI

InChI=1S/C13H12ClNOS/c1-16-12-5-3-2-4-10(12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3

InChI Key

RYOQHZBHPDDUIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CSC2=NC=CC(=C2)Cl

Origin of Product

United States

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